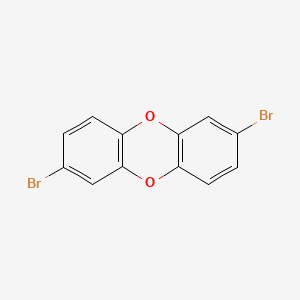

2,7-二溴二苯并-对二噁英

描述

2,7-Dibromodibenzo-P-dioxin is a chemical compound that contains 24 bonds in total, including 18 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 aromatic ethers .

Synthesis Analysis

The synthesis of 2,7-Dibromodibenzo-P-dioxin has been studied through the thermal reactions of 2,4-dibromophenol (diBP), 2,6-diBP, and 2,4,6-triBP. The major compound produced from the thermal reaction of 2,4-diBP was 2,7-dibromodibenzo-p-dioxin .Molecular Structure Analysis

The molecular structure of 2,7-Dibromodibenzo-P-dioxin consists of 22 atoms, including 6 Hydrogen atoms, 12 Carbon atoms, 2 Oxygen atoms, and 2 Bromine atoms .Chemical Reactions Analysis

The chemical reactions of 2,7-Dibromodibenzo-P-dioxin involve processes of debromination and bromination. The pyrolysis of 2,6-diBP and 2,4,6-triBP produced two major brominated dioxin isomers through direct condensation and a Smiles rearrangement .Physical And Chemical Properties Analysis

2,7-Dibromodibenzo-P-dioxin is described as colorless crystals or a white powder. It is insoluble in water .科学研究应用

1. Pyrolysis of Dibromophenol

- Summary of Application: 2,7-Dibromodibenzo-P-dioxin (diBDD) is a major compound produced from the thermal reaction of 2,4-dibromophenol (diBP), 2,6-diBP and 2,4,6-triBP . This process is significant in understanding the formation of polybrominated dibenzo-p-dioxins and furans (PBDDs/Fs) during combustion and thermal processes .

- Methods of Application: The products obtained under pyrolytic conditions were analyzed by gas chromatography/mass spectrometry (GC/MS) . The maximum yield of the major dioxins was obtained at 400°C, and decomposition by debromination at 500°C resulted in less substituted bromodioxins .

- Results or Outcomes: The study found that diBDD was the major compound produced from the thermal reaction of 2,4-diBP . In addition, monoBDD and triBDDs were obtained through a process of debromination and bromination, respectively

2. Analysis of Dioxin and Dioxin-Like Compounds

- Summary of Application: 2,7-Dibromodibenzo-P-dioxin is analyzed along with other dioxin-like compounds such as polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans, and polychlorinated biphenyls . These compounds are considered among the most toxic groups of chemicals known to man . They are listed in the Stockholm Convention on Persistent Organic Pollutants (POPs) for reduction or elimination .

- Methods of Application: The analysis requires complex sample preparation and analytical procedures using highly sensitive and selective state-of-the-art instrumentation . The analytical procedures include extraction, sample preparation, chromatographic separation, and detection by mass spectrometry . Screening techniques for the determination of dioxins, furans, dioxin-like polychlorinated biphenyls, and related compounds are also reviewed .

- Results or Outcomes: The study provides a comprehensive review of the analytical procedures and screening techniques for the determination of dioxins and related compounds . It also discusses new approaches and alternate techniques to standard regulatory methods .

属性

IUPAC Name |

2,7-dibromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZRQZSGNKQNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192318 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromodibenzo-P-dioxin | |

CAS RN |

39073-07-9 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。